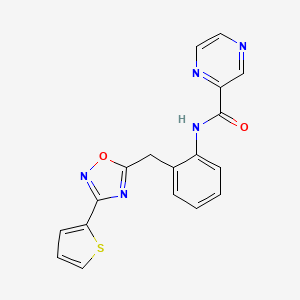

N-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)pyrazine-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)pyrazine-2-carboxamide is a complex organic compound that features a unique combination of heterocyclic structures. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly in the development of new therapeutic agents. The presence of multiple functional groups and heteroatoms within its structure allows for diverse chemical reactivity and biological activity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)pyrazine-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the 1,2,4-Oxadiazole Ring: This can be achieved by reacting a suitable nitrile with hydroxylamine to form an amidoxime, which is then cyclized with an appropriate carboxylic acid derivative.

Thiophene Substitution: The thiophene ring can be introduced via a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or stannane.

Pyrazine Carboxamide Formation: The final step involves the coupling of the oxadiazole-thiophene intermediate with a pyrazine-2-carboxylic acid derivative under amide bond-forming conditions, typically using coupling reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and the use of hazardous reagents.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The thiophene ring can undergo oxidation to form sulfoxides or sulfones.

Reduction: The oxadiazole ring can be reduced under specific conditions to form corresponding amines.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.

Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: Halogenation reagents (e.g., N-bromosuccinimide) or nucleophiles (e.g., amines, thiols) under appropriate conditions.

Major Products

Oxidation: Thiophene sulfoxides or sulfones.

Reduction: Amines derived from the oxadiazole ring.

Substitution: Various substituted derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

Research indicates that derivatives of this compound exhibit a range of biological activities, particularly in anticancer research.

Anticancer Activity

In vitro studies have demonstrated significant anticancer properties against various cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| Human cervical carcinoma (HeLa) | 9.27 |

| Colon adenocarcinoma (Caco-2) | 2.76 |

| Renal cancer (RXF 486) | 1.143 |

These results suggest that the compound may effectively inhibit tumor growth, particularly in renal and cervical cancers.

Applications in Medicinal Chemistry

The unique structural characteristics of N-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)pyrazine-2-carboxamide make it a candidate for various therapeutic applications:

- Anticancer Agents : As indicated by its biological activity against cancer cell lines.

- Antimicrobial Activity : Preliminary studies suggest potential efficacy against bacterial strains.

- Anti-inflammatory Properties : The compound may exhibit anti-inflammatory effects through modulation of inflammatory pathways.

Case Study 1: Anticancer Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the anticancer efficacy of several oxadiazole derivatives, including this compound). The results indicated that this compound had one of the lowest IC50 values against renal cancer cell lines, suggesting it could be developed as a potent anticancer agent.

Case Study 2: Antimicrobial Activity

In another study assessing the antimicrobial properties of various heterocyclic compounds, this compound showed promising results against Staphylococcus aureus, indicating potential for development as an antimicrobial agent.

Biologische Aktivität

N-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)pyrazine-2-carboxamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial properties, anti-tubercular effects, and cytotoxicity studies.

Chemical Structure and Properties

The compound features a complex structure that includes:

- A pyrazine ring

- An oxadiazole moiety

- A thiophene group

These structural components contribute to its biological activity and interaction with various biological targets.

Antimicrobial Activity

Research has indicated that derivatives of oxadiazole, including those containing thiophene groups, exhibit significant antimicrobial properties. The following table summarizes key findings regarding the antimicrobial activity of similar compounds:

Anti-tubercular Activity

A significant focus of research has been on the anti-tubercular activity of oxadiazole derivatives. For example, studies have shown that compounds similar to this compound exhibit promising activity against Mycobacterium tuberculosis.

Key Findings:

- Inhibition Concentration : Compounds have demonstrated IC50 values ranging from 1.35 to 2.18 µM against M. tuberculosis H37Ra strains .

- Mechanism of Action : Molecular docking studies suggest that these compounds inhibit the enoyl reductase (InhA) enzyme, critical for mycolic acid synthesis in mycobacteria .

Cytotoxicity Studies

Cytotoxicity assessments are crucial for evaluating the safety profile of new compounds. The derivatives of this compound have been tested on human embryonic kidney cells (HEK-293), showing low toxicity levels:

| Compound | Cytotoxicity (IC50 µM) | Reference |

|---|---|---|

| Compound 6e | >40.32 (non-toxic) | |

| Compound 21c | 8–16 (moderate toxicity) |

Case Studies and Research Findings

Several studies have highlighted the potential of oxadiazole derivatives in drug development:

- Dhumal et al. (2016) : Investigated a series of oxadiazole derivatives and found significant anti-tubercular activity against both active and dormant states of Mycobacterium bovis BCG .

- Desai et al. (2018) : Explored pyridine-based oxadiazole scaffolds with promising results against resistant strains of M. tuberculosis, indicating the viability of these compounds in addressing drug resistance issues .

- Vosatka et al. (2018) : Studied the effect of alkyl substituents on antitubercular activity, revealing that longer chains enhanced efficacy against various strains .

Eigenschaften

IUPAC Name |

N-[2-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]phenyl]pyrazine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13N5O2S/c24-18(14-11-19-7-8-20-14)21-13-5-2-1-4-12(13)10-16-22-17(23-25-16)15-6-3-9-26-15/h1-9,11H,10H2,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNVOHTGYAODIOZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC2=NC(=NO2)C3=CC=CS3)NC(=O)C4=NC=CN=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.